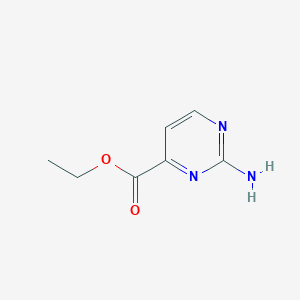

Ethyl 2-aminopyrimidine-4-carboxylate

Description

Contextual Significance of Pyrimidine (B1678525) Heterocycles in Chemical and Biomedical Sciences

Pyrimidine, a heterocyclic aromatic organic compound, forms the structural core of a vast array of biologically significant molecules. wjahr.comslideshare.net As essential building blocks of nucleic acids (DNA and RNA), pyrimidine derivatives like cytosine, thymine, and uracil (B121893) are fundamental to genetic coding and cellular function. Beyond this central role in biology, the pyrimidine scaffold is a privileged motif in medicinal chemistry due to its versatile chemical reactivity and its ability to interact with a wide range of biological targets. nih.govmdpi.com

The pyrimidine core is present in numerous FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. nih.govmdpi.com Its prevalence in both natural products and synthetic pharmaceuticals has made it a focal point for chemists, who continually explore its potential in drug discovery and development. wjahr.commdpi.com The ability of the pyrimidine ring to be readily functionalized allows for the creation of large libraries of compounds for screening against various diseases, making it an enduring leitmotif in the search for novel therapeutic agents. nih.govrsc.org

Overview of the Research Landscape for Ethyl 2-aminopyrimidine-4-carboxylate and its Analogues

This compound serves as a key intermediate and structural template in the synthesis of more complex molecules. The research landscape is characterized by extensive efforts to synthesize and modify this core structure to explore its therapeutic potential. Scientists have developed numerous derivatives by introducing various substituents at different positions on the pyrimidine ring.

Research has focused on several classes of its analogues:

N-substituted derivatives: A primary area of investigation involves the modification of the 2-amino group. For instance, studies have synthesized series of 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamide derivatives to explore their potential as inhibitors of specific signaling pathways. nih.gov

C4 and C6 position modifications: The synthesis of 2-amino-4,6-diarylpyrimidine-5-carboxylates highlights the research interest in adding aryl groups to the pyrimidine core, often to enhance biological activity. researchgate.net

Fused heterocycles: The 2-aminopyrimidine (B69317) structure is a common starting material for creating fused ring systems like imidazopyrimidines, triazolopyrimidines, and pyridopyrimidines, which are known to possess diverse biological activities. nih.gov

Functional group variations: Researchers actively explore the introduction of different functional groups, such as trifluoromethyl groups, to create derivatives with unique properties, as seen in the development of 2-amino-4-(trifluoromethyl)pyrimidine (B92195) compounds as potential anticancer agents. nih.gov

These investigations demonstrate a broad and active field of research dedicated to leveraging the this compound scaffold to develop novel compounds with tailored biological functions.

Scope and Objectives of Academic Research on the Compound

Academic and industrial research on this compound and its derivatives is driven by several key objectives:

Development of Novel Synthetic Methodologies: A significant portion of research is dedicated to creating efficient and versatile synthetic routes. This includes the development of polymer-assisted synthesis for creating libraries of derivatives and the use of microwave-assisted techniques to accelerate reactions. researchgate.netnih.gov Researchers also explore fundamental reaction mechanisms, such as nucleophilic aromatic substitution (SNAr), to functionalize the pyrimidine ring. mdpi.com

Discovery of New Therapeutic Agents: The primary goal is often the identification of new drug candidates. Research programs systematically synthesize analogues and screen them for a wide range of biological activities. For example, derivatives have been evaluated as inhibitors of β-glucuronidase, an enzyme linked to conditions like colon cancer, and as inhibitors of STAT6, a protein involved in allergic and inflammatory responses. nih.govnih.govmdpi.com More recently, derivatives have been investigated as dual-target inhibitors of BRD4 and PLK1, which are crucial proteins in cancer cell proliferation. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: A crucial objective is to understand how specific structural modifications influence biological activity. By comparing the efficacy of various analogues, researchers can determine which functional groups and substitution patterns are essential for interacting with a biological target. nih.govnih.gov This knowledge guides the rational design of more potent and selective compounds.

Computational and In Silico Modeling: Modern research heavily incorporates computational studies, such as molecular docking, to predict how these compounds bind to target proteins. nih.govmdpi.com These in silico methods help to rationalize experimental findings and provide insights into the molecular interactions driving the compound's biological effects, thereby accelerating the drug discovery process. nih.gov

Below are interactive tables detailing the physicochemical properties of the parent compound and the explored biological activities of its various analogues.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉N₃O₂ |

| Monoisotopic Mass | 167.06947 Da |

| SMILES | CCOC(=O)C1=NC(=NC=C1)N |

| InChI Key | CPCALRCXLGUQIL-UHFFFAOYSA-N |

| Predicted XlogP | 0.4 |

Data sourced from PubChem. uni.lu

Table 2: Investigated Biological Activities of this compound Analogues

| Derivative Class | Target/Activity | Research Focus |

|---|---|---|

| 2-{[2-(4-hydroxyphenyl)ethyl]amino}pyrimidine-5-carboxamides | STAT6 Inhibition | Development of therapeutics for allergic conditions and asthma. nih.gov |

| Substituted 2-aminopyrimidines | β-Glucuronidase Inhibition | Potential treatments for conditions associated with high enzyme activity, such as colon cancer. nih.govmdpi.com |

| 2-amino-4-(trifluoromethyl)pyrimidines | Werner (WRN) Helicase Inhibition | Antiproliferative agents targeting microsatellite instability-high (MSI-H) cancer cells. nih.gov |

| 5-arylethylidene-aminopyrimidine-2,4-diones | BRD4/PLK1 Inhibition | Dual-target inhibitors for cancer therapy, showing cytotoxic activity against various cancer cell lines. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-aminopyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-12-6(11)5-3-4-9-7(8)10-5/h3-4H,2H2,1H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCALRCXLGUQIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50729330 | |

| Record name | Ethyl 2-aminopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916056-77-4 | |

| Record name | Ethyl 2-amino-4-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916056-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-aminopyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Aminopyrimidine 4 Carboxylate and Its Derivatives

Established Synthetic Routes to the 2-Aminopyrimidine-4-carboxylate Scaffold

Traditional methods for synthesizing the 2-aminopyrimidine-4-carboxylate core rely on well-established condensation reactions to form the heterocyclic ring, with the carboxylate group often being introduced as part of one of the key starting materials.

Pyrimidine (B1678525) Ring Construction via Condensation Reactions

The most widely utilized method for constructing the pyrimidine ring is the condensation of a compound containing an amidine functional group with a 1,3-bifunctional three-carbon fragment. bu.edu.eg For the synthesis of 2-aminopyrimidines, guanidine (B92328) is the most common N-C-N building block. bu.edu.eg This is reacted with a β-ketoester or a related 1,3-dicarbonyl compound.

The general mechanism involves the reaction between the amidine-like compound and a 2-alkylidene-3-ketoester. researchgate.net This is often followed by an oxidation step of the intermediate 1,4-dihydropyrimidine (B1237445) to yield the final aromatic pyrimidine ring. researchgate.net Variations of this approach involve the reaction of guanidine with unsaturated ketones or nitriles. researchgate.net For instance, a series of substituted N-benzylidine-2-aminopyrimidine compounds have been synthesized through the condensation reaction of 2-aminopyrimidine (B69317) with various substituted benzaldehydes. niscpr.res.in

Table 1: Examples of Condensation Reactions for Pyrimidine Synthesis

| N-C-N Fragment | C-C-C Fragment | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Guanidine hydrochloride | Chalcones (from α-Ionone and aldehydes) | Silver oxide, isopropanol | 2-Aminopyrimidine derivatives | bu.edu.eg |

| Amidine-like compound | 2-Alkylidene-3-ketoester | Oxidation of intermediate | 1,4-Dihydropyrimidine | researchgate.net |

Introduction of the Carboxylate Ester Functionality

The ethyl carboxylate group at the 4-position of the pyrimidine ring is typically introduced by selecting a starting material that already contains this functionality. This strategy is efficient as it builds the desired functional group directly into the heterocyclic scaffold during the ring-forming condensation reaction.

Commonly used three-carbon synthons include β-keto esters like ethyl acetoacetate (B1235776) or dicarbonyl compounds such as diethyl ethoxymethylenemalonate (EMME). researchgate.net For example, the multicomponent reaction of an aldehyde, ethyl acetoacetate, and urea (B33335) can yield an ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylate. Similarly, thermal cyclization of 2-aminopyrimidine derivatives with EMME has been investigated to produce pyrimido[1,2-a]pyrimidine derivatives. researchgate.net This pre-functionalization approach avoids the need for potentially harsh post-cyclization esterification or oxidation steps, which could affect other sensitive functional groups on the molecule.

Advanced Synthetic Strategies and Optimization

To improve efficiency, yield, and environmental friendliness, advanced synthetic strategies have been developed. These include the use of catalysts, multicomponent reactions, and solid-phase techniques.

Catalyst-Mediated Synthesis

Catalysts are employed to enhance reaction rates, improve regioselectivity, and allow for milder reaction conditions. Both metal-based and acid catalysts have proven effective in the synthesis of pyrimidine derivatives.

Metal Catalysis : Iridium-pincer complexes have been used to efficiently catalyze the regioselective synthesis of pyrimidines from amidines and up to three different alcohols. mdpi.comorganic-chemistry.org This process involves a sequence of condensation and dehydrogenation steps. mdpi.comorganic-chemistry.org Zinc chloride (ZnCl2) has also been used to catalyze a three-component coupling reaction to synthesize 4,5-disubstituted pyrimidine derivatives in a single step. organic-chemistry.org

Acid Catalysis : Trifluoroacetic acid (TFA) has been used as a catalyst in water for the synthesis of (E,E)-4,6-bis(styryl)-pyrimidines. mdpi.com In some cases, catalyst-free and solvent-free conditions have been developed, representing an environmentally friendly alternative. For example, 2-aminopyrimidine derivatives have been synthesized by fusing 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of triethylamine (B128534) without any solvent or catalyst. nih.govmdpi.comnih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.

The Biginelli reaction and its variations are classic examples of MCRs used for pyrimidine synthesis. A notable example is the reaction of aldehydes, ethyl acetoacetate, and urea in the presence of a catalyst like zirconium chloride to produce dihydropyrimidinones with high yields. Another approach involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol, which serves as a one-carbon source. organic-chemistry.org Iridium-catalyzed four-component cycloadditions have also been developed for the regioselective synthesis of pyrimidines from amidines and alcohols. mdpi.com These methods are highly attractive for creating libraries of organic compounds for drug discovery.

Table 2: Comparison of Multicomponent Reaction Strategies

| Reaction Type | Components | Catalyst/Promoter | Key Advantage | Reference |

|---|---|---|---|---|

| Biginelli-like | Aldehydes, Ethyl acetoacetate, Urea | Zirconium chloride | Simplicity, improved yields | |

| Oxidative Annulation | Amidines, Ketones, N,N-dimethylaminoethanol | - | High atom economy, eco-friendly | organic-chemistry.org |

Polymer-Assisted and Solid-Phase Synthetic Techniques

Polymer-assisted and solid-phase synthesis offer streamlined procedures for the production of pyrimidine derivatives by simplifying purification and allowing for potential automation. In these techniques, one of the reactants is attached to a solid support, such as a resin.

A multi-step procedure for synthesizing ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates has been developed where the heterocyclic moiety is built on a solid support derived from Merrifield's resin. researchgate.net Another efficient solid-phase synthesis involves anchoring a p-hydroxybenzaldehyde to a Wang resin. nih.govurl.edu The aldehyde is then elaborated through a series of reactions, including treatment with a malonate ester, Michael addition with malononitrile, and finally cyclization with an amidine to yield the pyrimidine system attached to the solid support. nih.govurl.edu The final product is cleaved from the resin in the last step. nih.govurl.edu This approach is particularly useful for generating combinatorial libraries of related compounds for screening purposes. nih.gov

Green Chemistry Principles in Synthesis Design

The application of green chemistry principles to the synthesis of pyrimidine derivatives has gained significant attention, aiming to reduce environmental impact while improving efficiency. rasayanjournal.co.in These methods prioritize the use of safer solvents, alternative energy sources, and waste reduction, offering financial and ecological benefits over traditional synthetic routes. rasayanjournal.co.in

Key green approaches in pyrimidine synthesis include:

Microwave and Ultrasound Irradiation: These techniques serve as alternative energy sources that can significantly shorten reaction times and increase product yields. rasayanjournal.co.inresearchgate.net For instance, the synthesis of pyrimido[4,5-d]pyrimidines using microwave irradiation in water with an iodine catalyst was optimized to achieve the highest yield in just 5 minutes. researchgate.net

Use of Green Solvents: Water is often employed as a benign solvent, replacing hazardous organic solvents typically used in conventional methods. researchgate.net Ionic liquids, particularly those designed for low toxicity and biodegradability, are also recognized as "Green Solvents" in this context. rasayanjournal.co.in

Solventless Approaches: Techniques like "Grindstone Chemistry" and ball milling eliminate the need for solvents altogether. rasayanjournal.co.in A solvent-free ball milling technique has been successfully used for the synthesis of various pyrimidine derivatives, utilizing a recyclable catalyst. rasayanjournal.co.in

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, which aligns with the green chemistry principles of atom and step economy. researchgate.net

By integrating these strategies, the synthesis of pyrimidine-based compounds can be made more sustainable and economically viable. rasayanjournal.co.in

**2.3. Synthesis of Substituted Ethyl 2-aminopyrimidine-4-carboxylate Analogues

The core structure of this compound offers multiple sites for chemical modification, allowing for the creation of a diverse library of analogues. Strategic derivatization at the amino group, modifications on the pyrimidine ring, and transformations of the ester moiety are common approaches to explore the chemical space around this scaffold.

The amino group at the C2 position of the pyrimidine ring is a key site for derivatization. One effective strategy involves the displacement of a leaving group on a pre-formed pyrimidine ring with a desired amine. researchgate.net A polymer-assisted synthesis method has been employed to create novel ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. In this approach, the final step involves an aminolysis reaction that cleaves the molecule from a solid support resin while simultaneously introducing the desired substituted amino functionality at the C2 position. researchgate.net This method has been used to synthesize a range of derivatives by reacting the polymer-bound intermediate with various anilines. researchgate.net

Table 1: Examples of Derivatization at the C2-Amino Group

| Reactant Amine | Resulting Product Name | Melting Point (°C) |

|---|---|---|

| Aniline | Ethyl 2-(phenyl)amino-4,6-diphenylpyrimidine-5-carboxylate | 172-174 |

| 4-Chloroaniline | Ethyl 2-(4-chlorophenyl)amino-4,6-diphenylpyrimidine-5-carboxylate | 226-228 |

| 4-Methoxyaniline | Ethyl 2-(4-methoxyphenyl)amino-4,6-diphenylpyrimidine-5-carboxylate | 186-187 |

Data sourced from Vanden Eynde, J. J., et al. (2003). researchgate.net

Modifications to the pyrimidine ring itself, apart from the primary amino and ester groups, are crucial for developing new analogues. A common precursor for such modifications is 2-amino-4,6-dichloropyrimidine. The chlorine atoms at the C4 and C6 positions are effective leaving groups that can be substituted by various nucleophiles, particularly amines. mdpi.com

This substitution reaction is typically carried out by heating the dichloropyrimidine with a desired amine, often in the presence of a base like triethylamine and frequently under solvent-free conditions. mdpi.com This approach allows for the introduction of a wide array of substituents onto the pyrimidine core, leading to compounds with diverse chemical properties. mdpi.comnih.gov

Table 2: Examples of Pyrimidine Ring Modification via Nucleophilic Substitution

| Starting Material | Reactant Amine | Resulting Product Structure |

|---|---|---|

| 2-Amino-4,6-dichloropyrimidine | N-(2-methoxy)phenylamine | 6-Chloro-4-(N-(2-methoxy)phenyl)-2,4-pyrimidinediamine |

| 2-Amino-4,6-dichloropyrimidine | N-(4-ethyl)phenylamine | 6-Chloro-4-(N-(4-ethyl)phenyl)-2,4-pyrimidinediamine |

| 2-Amino-4,6-dichloropyrimidine | N-(3,4-dimethyl)phenylamine | 6-Chloro-4-(N-(3,4-dimethyl)phenyl)-2,4-pyrimidinediamine |

Data sourced from Taha, M., et al. (2021). mdpi.comnih.gov

The ethyl ester group at the C4 position is amenable to a variety of functional group transformations, providing another avenue for creating derivatives. researchgate.netmdpi.comnih.gov These transformations include hydrolysis, reduction, and conversion to amides or other carbonyl derivatives.

Common transformations include:

Conversion to Hydrazides: The ester can be reacted with hydrazine (B178648) monohydrate to form the corresponding hydrazide. In some cases, this can lead to subsequent cyclization reactions, as seen in the synthesis of 2,5-substituted pyrimido[4,5-d]pyridazin-8(7H)-ones from ethyl 2,5-disubstituted pyrimidine-4-carboxylates. researchgate.net

Reduction to Alcohols: The ester can be reduced to a primary alcohol (carbinol). This is typically achieved using reducing agents like boranates. nih.gov This transformation introduces a hydroxymethyl group, which can be a site for further derivatization.

Saponification to Carboxylic Acids: Alkaline hydrolysis (saponification) of the ethyl ester yields the corresponding carboxylic acid, which can then be used in further reactions, such as amide bond formation. nih.gov

Conversion to Oximes: The ester functionality can be part of a multi-step synthesis to form other functional groups. For example, a novel 4-aminopyrimidine-5-carboxaldehyde oxime scaffold was identified, indicating a transformation pathway from a carboxylate or related precursor to an aldehyde and then to an oxime. nih.gov

Table 3: Summary of Ester Moiety Transformations

| Reagent/Process | Resulting Functional Group | Reference |

|---|---|---|

| Hydrazine Monohydrate | Cyclic Hydrazide (Pyrimidopyridazinone) | researchgate.net |

| Boranate Reduction | Primary Alcohol (Carbinol) | nih.gov |

| Alkaline Hydrolysis | Carboxylic Acid | nih.gov |

| Multi-step synthesis | Carboxaldehyde Oxime | nih.gov |

Chemical Reactivity and Mechanistic Studies of Ethyl 2 Aminopyrimidine 4 Carboxylate

Electrophilic and Nucleophilic Reactions of the Pyrimidine (B1678525) Nucleus

The pyrimidine ring is inherently electron-deficient, a characteristic that is modulated by the substituents it bears. The 2-amino group in ethyl 2-aminopyrimidine-4-carboxylate enhances the electron density of the ring, making it more amenable to electrophilic attack than the parent pyrimidine, while still being susceptible to nucleophilic substitution, particularly at positions activated by the carboxylate group or after conversion of existing groups into suitable leaving groups.

The reactivity of substituted pyrimidines is a subject of extensive study. For instance, the synthesis of 2-aminopyrimidine (B69317) derivatives often involves the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines, showcasing the susceptibility of the chloro-substituted positions to nucleophilic attack. mdpi.com This highlights a common strategy where leaving groups on the pyrimidine ring are displaced by nucleophiles.

In the context of this compound, direct electrophilic substitution on the ring is not a commonly reported reaction, as the ring is still relatively electron-poor compared to benzene (B151609) or other heterocyclic systems like pyrrole. However, the amino group can direct electrophiles to the C5 position, which is ortho and para to the nitrogen atoms and activated by the amino group. Conversely, nucleophilic aromatic substitution (SNAr) is a more prevalent reaction pathway for pyrimidines, especially when a good leaving group is present at the C4 or C6 positions. nih.gov For this compound, the hydroxyl tautomer of the 4-carboxylate could potentially be converted to a better leaving group, such as a chloro or tosyloxy group, to facilitate nucleophilic displacement.

Transformations Involving the Amino and Ester Functional Groups

The amino and ester moieties of this compound are key sites for molecular diversification. The primary amino group at the C2 position can undergo a variety of reactions typical of aromatic amines. It can be acylated, alkylated, or serve as a nucleophile in condensation reactions. For example, the reaction of aminopyrimidines with acylating agents can lead to the formation of amide derivatives, which can be important for modulating the biological activity of the molecule.

The ester group at the C4 position is also a versatile handle for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which in turn can be converted to a wide range of other functional groups. chemimpex.comnih.gov Amide coupling reactions of the carboxylic acid with various amines are a common strategy to build molecular complexity and are used in the synthesis of biologically active compounds. uran.ua The ester can also be reduced to an alcohol, providing another point of diversification.

A study on the synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates demonstrated a multi-step procedure where the final step involves the displacement of a leaving group with an amine, indicating the feasibility of modifying the substitution at the 2-position. researchgate.net While this example has a different substitution pattern, the principles of functional group transformation are applicable.

Cyclization Reactions Leading to Fused Heterocyclic Systems

This compound is an excellent precursor for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry. The arrangement of the amino and carboxylate groups allows for cyclocondensation reactions with various bifunctional reagents to construct new rings fused to the pyrimidine core.

One prominent example is the synthesis of pyrimido[4,5-d]pyrimidines . These bicyclic systems can be prepared from 4-aminopyrimidine-5-carbonitrile (B127032) derivatives, which are structurally related to the title compound. nih.govmdpi.com The synthesis often involves the reaction of the aminopyrimidine with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an intermediate that subsequently cyclizes with an amine. nih.gov Acylation of 4-aminopyrimidines followed by cyclization is another route to access this scaffold. researchgate.net

Another important class of fused heterocycles derived from aminopyrimidines is the thiazolo[5,4-d]pyrimidines . nih.govnih.gov These are typically synthesized by reacting a 4-aminopyrimidine-5-thiol with a suitable electrophile to close the thiazole (B1198619) ring. While the title compound does not possess a thiol group, it can be envisioned that the corresponding 4-amino-5-mercaptopyrimidine derivative could serve as a key intermediate. The synthesis of thiazolo[4,5-d]pyrimidines has also been achieved through the cyclization of 4-aminopyrimidin-5-yl thiocyanates. rsc.org

The following table summarizes representative cyclization reactions leading to fused heterocyclic systems from aminopyrimidine precursors.

| Starting Material Type | Reagent(s) | Fused System Formed | Reference(s) |

| 4-Amino-2-substituted-pyrimidine-5-carbonitrile | DMF-DMA, then anilines | Pyrimido[4,5-d]pyrimidines | nih.gov |

| 4-Amino-2,6-diarylpyrimidine-5-carbonitrile | Triethylorthoester, then amines | Pyrimido[4,5-d]pyrimidines | mdpi.com |

| 2-Aminothiole derivative | Arylacetylchloride | Thiazolo[5,4-d]pyrimidines | nih.gov |

| 4-Aminopyrimidin-5-yl thiocyanates | Cyclization | Thiazolo[4,5-d]pyrimidines | rsc.org |

Cross-Coupling Methodologies Applied to the Scaffold

Palladium-catalyzed cross-coupling reactions are powerful tools for the C-C and C-N bond formation and have been extensively applied to pyrimidine scaffolds to create diverse libraries of compounds. While direct cross-coupling of the C-H bonds of this compound is challenging, the introduction of a halide at a specific position on the ring opens up a plethora of possibilities for reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.

The Suzuki-Miyaura coupling is widely used for the arylation of pyrimidines. nih.gov This reaction typically involves the coupling of a halopyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base. For instance, a regioselective Suzuki-Miyaura coupling has been reported for 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate, demonstrating that selective functionalization of dihalogenated heterocycles is achievable. bohrium.com A similar strategy could be applied to a halogenated derivative of this compound.

The Heck reaction , which couples a halide with an alkene, is another valuable tool for the functionalization of pyrimidines. libretexts.org It has been used to introduce alkenyl substituents onto various heterocyclic scaffolds. researchgate.netnih.gov The intramolecular Heck reaction is particularly useful for the synthesis of complex polycyclic structures. nih.gov

The Sonogashira coupling allows for the introduction of alkyne moieties through the reaction of a halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com This reaction has been successfully applied to pyrimidine nucleotides for the introduction of functionalized alkynes. nih.gov

The table below provides an overview of common cross-coupling reactions applicable to functionalized pyrimidine scaffolds.

| Coupling Reaction | Reactants | Catalyst System | Product Type | Reference(s) |

| Suzuki-Miyaura | Halopyrimidine + Boronic acid/ester | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | Arylpyrimidine | nih.govbohrium.com |

| Heck | Halopyrimidine + Alkene | Pd catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N) | Alkenylpyrimidine | libretexts.orgresearchgate.net |

| Sonogashira | Halopyrimidine + Terminal Alkyne | Pd catalyst (e.g., Pd(PPh3)4), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et3N) | Alkynylpyrimidine | libretexts.orgnih.gov |

Computational and Theoretical Investigations

Molecular Docking and Binding Interaction Analyses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the binding mechanism of ethyl 2-aminopyrimidine-4-carboxylate derivatives with various biological targets.

Research has shown that pyrimidine-based compounds are versatile inhibitors for a range of enzymes. For instance, in the context of cancer therapy, derivatives have been designed as selective inhibitors of phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in cell signaling pathways. nih.gov Molecular docking studies of these compounds revealed crucial interactions within the PI3Kα binding site. Similarly, structure-based drug design has led to the identification of pyrimidine (B1678525) derivatives as potent and highly selective inhibitors of fibroblast growth factor receptor 3 (FGFR3), an attractive target for bladder cancer treatment. urotoday.com

In the realm of autoimmune diseases, pyrimidine-4,6-diamine derivatives have been optimized as selective Janus kinase 3 (JAK3) inhibitors. nih.gov Docking simulations indicated that these compounds could interact with a unique cysteine residue (Cys909) in the JAK3 active site, contributing to their high selectivity and potency. nih.gov Furthermore, 2-aminopyrimidine (B69317) derivatives have been evaluated as inhibitors of β-glucuronidase, an enzyme linked to various pathological conditions. mdpi.com Docking studies for the most active compounds identified key hydrogen bonding and hydrophobic interactions with crucial residues like Glu413 and Leu361 in the enzyme's binding pocket. mdpi.com

The binding interactions of these derivatives are critical for their inhibitory activity. Typically, the aminopyrimidine core acts as a scaffold for hydrogen bonding with the protein backbone, while various substituents at other positions of the pyrimidine ring engage in hydrophobic and other specific interactions.

Table 1: Molecular Docking and Binding Interaction Data for Selected Pyrimidine Derivatives

| Derivative Class | Target Protein | Key Interacting Residues | Observed Interactions | Reference |

|---|---|---|---|---|

| Pyrimidine-benzoyl hydrazine (B178648) | PI3Kα | Val851, Ser774, Asp933 | Hydrogen bonds, Pi-Pi stacking | nih.gov |

| 1,3,5-triazine/pyrimidine | FGFR3 | Not specified | Structure-based design approach | urotoday.com |

| Pyrimidine-4,6-diamine | JAK3 | Cys909 | Specific covalent or non-covalent interaction | nih.gov |

| 2-Aminopyrimidine | β-Glucuronidase | Glu413, Leu361, Tyr468 | Hydrogen bonds, Hydrophobic interactions | mdpi.com |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | CDK2/4/6 | Not specified | Analysis of steric and electrostatic fields | nih.gov |

In Silico Screening for Ligand Discovery

In silico screening, including virtual screening and pharmacophore modeling, is a powerful strategy for identifying novel ligands from large compound databases. For pyrimidine-based structures, these methods have been instrumental in discovering new potential therapeutic agents.

A notable application is the use of pharmacophore-based virtual screening to identify potential inhibitors of Casein Kinase 1 Epsilon (CK1ε), a target in cancer therapy. nih.govmdpi.com By applying a pharmacophore model to a vast database of over 100 million compounds, researchers were able to identify 2,4-diaminopyrimidine-based compounds as likely inhibitors. nih.govmdpi.com The hits from the screening were further filtered based on drug-likeness and subjected to molecular dynamics simulations to predict their binding stability and affinity. nih.gov

Inverse virtual screening is another in silico technique that has been employed to identify potential biological targets for a given molecule. frontiersin.orgresearchgate.net This approach has been used for 2-aryl-quinoline-4-carboxylic acid derivatives, which share structural similarities with some pyrimidine analogs, to identify Leishmania major N-myristoyltransferase as a high-affinity target. frontiersin.org Such methodologies can be readily applied to this compound and its derivatives to explore their polypharmacology and potential for drug repurposing.

The general workflow for in silico screening involves several key steps:

Target Selection and Preparation: A biological target of interest is chosen, and its 3D structure is prepared for screening.

Library Preparation: A large database of chemical compounds is prepared, often involving geometry optimization and generation of different conformations.

Screening: The compound library is screened against the target using methods like molecular docking or pharmacophore matching.

Hit Selection and Refinement: The top-scoring compounds are selected and further analyzed for drug-like properties and potential for synthesis and biological testing.

Quantum Chemical Studies and Electronic Structure Characterization

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide detailed information about the electronic structure, reactivity, and spectroscopic properties of molecules. For aminopyrimidine carboxylate derivatives, these calculations are crucial for understanding their fundamental chemical nature.

DFT methods have been used to optimize the geometry of ethyl 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates and to study their tautomeric forms. nih.gov Such studies have shown that the amino form is generally more stable than the imino form in both aqueous solutions and crystalline states, which is corroborated by experimental infrared spectroscopy data. nih.gov These calculations also reveal how substitutions on the pyrimidine ring can alter bond lengths and the electronic distribution within the molecule. nih.gov

Furthermore, quantum chemical calculations are employed to investigate the nonlinear optical (NLO) properties of pyrimidine derivatives. acs.org The molecular stabilities and hyperpolarizability of these compounds can be calculated, providing insights into their potential applications in optoelectronics and telecommunications. acs.org The Natural Bond Orbital (NBO) analysis, for instance, can elucidate the stabilization energies associated with intramolecular charge transfer, which is often linked to NLO activity. acs.org

Table 2: Calculated Electronic Properties of a Representative Aminopyrimidine Derivative

| Property | Calculated Value | Method | Significance | Reference |

|---|---|---|---|---|

| HOMO-LUMO Energy Gap | ~2.6–2.8 eV | DFT | Indicates chemical reactivity and electronic transitions | nih.gov |

| First Hyperpolarizability (β) | Dependent on substituents | DFT | Measure of second-order NLO response | acs.org |

| Second Hyperpolarizability (γ) | 3.7 × 104 au | DFT | Measure of third-order NLO response | acs.org |

| Tautomeric Energy Difference (Amino vs. Imino) | Amino form is more favorable | DFT | Predicts the predominant tautomeric form | nih.gov |

Structure-Based and Shape-Based Drug Design Approaches

Structure-based drug design (SBDD) and shape-based approaches are powerful strategies that utilize the three-dimensional structural information of the target protein to design and optimize ligands. These methods have been successfully applied to develop novel inhibitors based on the this compound scaffold.

The SBDD approach has been pivotal in the development of selective inhibitors for various kinases. For example, by leveraging the structural information of PI3Kα, novel 1,3,5-triazine and pyrimidine derivatives with benzoyl hydrazine moieties were designed, synthesized, and shown to have potent and selective inhibitory activity. nih.gov Similarly, SBDD was employed to create novel and highly selective FGFR3 inhibitors, which are promising for the treatment of bladder cancer. urotoday.com

In the design of JAK3 inhibitors, a structure-based approach was used to optimize pyrimidine-4,6-diamine derivatives to achieve high selectivity. nih.gov The design strategy focused on exploiting a unique cysteine residue in the JAK3 binding site to enhance affinity and selectivity over other JAK family members. nih.gov

Shape-based screening, a ligand-based virtual screening method, can also be employed when the 3D structure of the target is unknown. This method relies on the principle that molecules with similar shapes are likely to have similar biological activities. While not explicitly detailed in the provided context for this specific compound, it represents a complementary approach to SBDD for ligand discovery and optimization.

The iterative process of SBDD typically involves:

Target Identification and Validation: Identifying a biologically relevant target and confirming its role in a disease.

Structure Determination: Determining the 3D structure of the target protein, often by X-ray crystallography or NMR spectroscopy.

Lead Identification: Identifying initial hit compounds through screening or de novo design.

Lead Optimization: Iteratively modifying the lead compound based on its docked pose and interactions with the target to improve potency, selectivity, and pharmacokinetic properties.

These computational and theoretical investigations underscore the importance of in silico methods in modern medicinal chemistry. By providing a detailed understanding of molecular interactions and properties, these approaches significantly accelerate the discovery and development of new therapeutic agents based on the versatile this compound scaffold.

Biological Activities and Pharmacological Relevance of Ethyl 2 Aminopyrimidine 4 Carboxylate Derivatives

Anti-Cancer and Anti-Proliferative Activities

The pyrimidine (B1678525) nucleus is a cornerstone in the development of anti-cancer agents, and derivatives of ethyl 2-aminopyrimidine-4-carboxylate have shown promising results in this area. Their ability to inhibit the growth of cancer cells and induce cell death underscores their therapeutic potential.

Cytotoxicity and Growth Inhibition in Cancer Cell Lines

A notable study explored the anti-cancer activity of a series of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives. These compounds were tested for their cytotoxic effects against human leukemia cell lines, K562 and CEM. The preliminary findings from this research indicated that the majority of the synthesized derivatives exhibited good antitumor activity. Specifically, a derivative with a para-chloro substitution among the carboxamides demonstrated significant antitumor activity against the K562 cell line with an IC50 value of 14.0 µM. Similarly, a derivative with a meta-dichloro substitution among the sulfonamides also showed noteworthy activity with an IC50 value of 15.0 µM against the same cell line.

| Derivative Type | Substitution | Cancer Cell Line | IC50 (µM) |

|---|---|---|---|

| Carboxamide | para-chloro | K562 | 14.0 |

| Sulfonamide | meta-dichloro | K562 | 15.0 |

Mechanisms of Action: Apoptosis Induction and Cell Cycle Perturbation

The anti-proliferative effects of this compound derivatives are often linked to their ability to induce programmed cell death, or apoptosis, and to interfere with the normal progression of the cell cycle. In the same study of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives, further investigations into the mechanism of action were conducted. Cell cycle analysis of tert-butyl substituted derivatives from both the carboxamide and sulfonamide series suggested that these compounds are capable of inducing apoptosis. This induction of apoptosis is a critical mechanism for eliminating cancerous cells and is a key characteristic of many effective chemotherapeutic agents. The ability of these derivatives to perturb the cell cycle and trigger apoptosis highlights a significant pathway through which they exert their anti-cancer effects.

Enzyme and Receptor Modulation

Beyond their direct cytotoxic effects on cancer cells, derivatives of this compound have been shown to modulate the activity of various enzymes and receptors that are implicated in disease processes. This modulatory activity opens up additional avenues for their therapeutic application.

Inhibition of Histone Demethylases (e.g., JMJD2A)

Recent research has identified a novel class of inhibitors for JumonjiC (JmjC) domain-containing histone demethylases, including JMJD2A, based on a 2-aminopyrimidine (B69317) scaffold. A study focusing on substituted 2-(2-aminopyrimidin-4-yl)pyridine-4-carboxylates demonstrated their potential as potent and selective inhibitors of JMJD2A. Through virtual screening and subsequent chemical synthesis and biological testing, a lead scaffold with low-micromolar potency was identified. Further optimization led to the development of highly potent and selective inhibitors. A cocrystal X-ray structure of one of these compounds in complex with the enzyme revealed that they act as 2-oxoglutarate-competitive inhibitors. This finding is significant as aberrant expression of JmjC histone demethylases has been linked to cancer, making them a promising target for therapeutic intervention. The 2-aminopyrimidine core of these inhibitors is crucial for their activity, highlighting the potential of this compound derivatives in this area.

Modulation of Phospholipases (e.g., NAPE-PLD)

Derivatives of pyrimidine-4-carboxamide (B1289416) have been extensively studied as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. A comprehensive structure-activity relationship (SAR) study led to the identification of LEI-401, a potent and selective NAPE-PLD inhibitor. nih.gov The optimization process started from a high-throughput screening hit, a pyrimidine-4-carboxamide with sub-micromolar potency. nih.gov Modifications at three different positions on the pyrimidine scaffold were explored to enhance potency and improve physicochemical properties. nih.gov A key finding was that conformational restriction of an N-methylphenethylamine group by replacing it with an (S)-3-phenylpiperidine moiety resulted in a 3-fold increase in inhibitory potency. nih.gov Furthermore, substituting a morpholine (B109124) group with an (S)-3-hydroxypyrrolidine not only reduced lipophilicity but also increased the activity by another 10-fold. nih.gov This systematic optimization culminated in LEI-401, which exhibits nanomolar potency. nih.gov

| Compound | Key Structural Feature | pIC50 | IC50 (nM) |

|---|---|---|---|

| Screening Hit (Compound 2) | N-methylphenethylamine, Morpholine | 6.09 ± 0.04 | ~813 |

| LEI-401 (Compound 1) | (S)-3-phenylpiperidine, (S)-3-hydroxypyrrolidine | 7.14 ± 0.04 | 72 |

Inhibition of Glycosyl Hydrolases (e.g., β-Glucuronidase)

A series of 2-aminopyrimidine derivatives were synthesized and evaluated for their inhibitory activity against β-glucuronidase, an enzyme whose increased activity is associated with conditions like colon cancer and urinary tract infections. mdpi.comnih.gov In this study, twenty-seven derivatives were prepared and tested. mdpi.com Among them, several compounds displayed varying degrees of inhibition. mdpi.com Notably, compound 24 of the series exhibited exceptionally potent inhibitory activity with an IC50 value of 2.8 ± 0.10 µM, which is significantly more potent than the standard inhibitor, D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM). mdpi.comnih.gov Other derivatives also showed significant to weak inhibition, indicating that the 2-aminopyrimidine scaffold is a promising starting point for the development of potent β-glucuronidase inhibitors. mdpi.com The structure-activity relationship analysis revealed that the nature of the substituents on the pyrimidine ring plays a crucial role in determining the inhibitory potency. mdpi.com

| Compound | IC50 (µM) |

|---|---|

| Compound 24 | 2.8 ± 0.10 |

| Compound 8 | 72.0 ± 6.20 |

| Compound 9 | 126.43 ± 6.16 |

| Compound 23 | 257.0 ± 4.18 |

| Compound 22 | 300.25 ± 12.5 |

| D-saccharic acid 1,4-lactone (Standard) | 45.75 ± 2.16 |

Targeting Kinases (e.g., JAK2, IKK2)

Derivatives of the 2-aminopyrimidine scaffold have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer and inflammatory disorders. A hybridization strategy combining the pharmacophores of known inhibitors led to the development of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). nih.gov One particular compound, 14j , demonstrated a balanced and potent inhibitory activity against both enzymes. nih.gov

Inhibition of JAK2 is a validated therapeutic strategy for myeloproliferative neoplasms. nih.gov The 2-aminopyrimidine core is predicted to form key hydrogen bond interactions with the hinge region of the JAK2 ATP-binding site. nih.gov Further research into 2,4-diaminopyrimidine (B92962) derivatives has yielded potent inhibitors of another key enzyme, p21-activated kinase 4 (PAK4), which is implicated in cancer cell proliferation. nih.gov

Antimicrobial and Antifungal Efficacy

The pyrimidine nucleus is a cornerstone in the development of antimicrobial and antifungal agents. nih.gov Research has shown that novel pyrimidine and pyrimidopyrimidine derivatives exhibit significant activity against a range of pathogenic microbes. nih.gov Studies have demonstrated the efficacy of these compounds against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, the Gram-negative bacterium Escherichia coli, and the fungi Candida albicans and Aspergillus flavus. nih.gov

Specifically, certain synthesized pyrimidine derivatives showed excellent antimicrobial results when compared to standard drugs like ampicillin (B1664943) and clotrimazole. nih.gov In the realm of antifungal agents for agricultural use, novel pyrimidine derivatives containing an amide moiety have been synthesized and tested against various phytopathogenic fungi. mdpi.comnih.gov For instance, compound 5o (5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide) showed excellent activity against Phomopsis sp., a fungus affecting kiwifruit, with an EC50 value superior to the commercial fungicide Pyrimethanil. nih.gov

| Compound Series/Derivative | Target Microorganism | Observed Activity |

|---|---|---|

| Pyrimidine derivatives 3a, 3b, 3d, 4a-d | S. aureus, B. subtilis, E. coli, C. albicans | Excellent antimicrobial activity |

| Compound 5o | Phomopsis sp. (fungus) | EC50 = 10.5 µg/ml |

| Compound 5f | Phomopsis sp. (fungus) | EC50 = 15.1 µg/ml |

| Pyrimethanil (Control) | Phomopsis sp. (fungus) | EC50 = 32.1 µg/ml |

Anti-Inflammatory Potential

Pyrimidine derivatives are well-established anti-inflammatory agents, with several approved drugs in clinical use. nih.gov Their mechanism of action often involves the inhibition of key inflammatory mediators, most notably the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov By suppressing these enzymes, pyrimidine-based compounds reduce the production of prostaglandins (B1171923), which are pivotal in the inflammatory cascade. nih.gov

Recent studies have focused on developing pyrimidine derivatives with high selectivity for COX-2 over COX-1, which is hypothesized to reduce gastrointestinal side effects associated with non-selective NSAIDs. nih.gov Certain morpholinopyrimidine derivatives were found to dramatically reduce the expression of inducible nitric oxide synthase (iNOS) and COX-2 in macrophage cells stimulated by lipopolysaccharide (LPS). rsc.org For example, compounds V4 and V8 were identified as potent inhibitors of nitric oxide (NO) production and effectively decreased the protein expression of both iNOS and COX-2, highlighting their potential as novel anti-inflammatory therapeutics. rsc.org

| Compound Series/Derivative | Mechanism/Target | Key Finding |

|---|---|---|

| Pyrazolo[3,4-d]pyrimidine derivatives (3b, 4b, 4d) | COX-1 Inhibition | IC50 values ranging from 19.45 to 28.39 µM |

| Pyrazolo[3,4-d]pyrimidine derivatives (3a, 3b, 4b, 4d) | COX-2 Inhibition | IC50 values ranging from 23.8 to 42.1 µM |

| Morpholinopyrimidine derivatives (V4, V8) | iNOS and COX-2 Expression | Significantly reduced mRNA and protein expression in LPS-stimulated macrophages |

Antiviral Properties (e.g., HIV-1, HBV)

The structural framework of pyrimidine is critical to many antiviral nucleoside analogs. Beyond these, non-nucleoside derivatives of pyrimidine have also emerged as promising antiviral agents. A significant area of development is in the treatment of chronic Hepatitis B Virus (HBV) infection. nih.gov Novel derivatives of 4-oxotetrahydropyrimidine have been identified as potent HBV capsid assembly modulators. nih.gov These compounds, known as core protein allosteric modulators (CpAMs), induce the formation of empty viral capsids, thereby disrupting the viral replication cycle. nih.gov Compound 27 (58031) and its analogs showed submicromolar EC50 values against HBV with low cytotoxicity. nih.gov

Furthermore, the pyrimidine scaffold is a known pharmacophore in the development of anti-HIV agents. While direct examples related to this compound are less common, related heterocyclic systems that are bioisosteres of pyrimidine, such as 1,3,4-thiadiazole, have yielded derivatives with in vitro activity against HIV-1 and HIV-2. nih.gov Some derivatives of pyrimidine-5-carboxylic acid have also been noted for their antiviral activities. researchgate.net

| Compound | Target Virus | Mechanism of Action | Activity (EC50) |

|---|---|---|---|

| Compound 27 (58031) | Hepatitis B Virus (HBV) | Capsid Assembly Modulator (Type II CpAM) | Submicromolar |

Exploration of Other Therapeutic Effects (e.g., Antioxidant, Analgesic, Antiparkinsonian)

The pharmacological versatility of 2-aminopyrimidine derivatives extends to several other therapeutic areas. Many studies have highlighted their potential as antioxidant and analgesic agents. nih.govnih.govnih.gov The antioxidant properties are often linked to their ability to scavenge free radicals, which can mitigate oxidative stress implicated in numerous diseases. nih.govresearchgate.net Certain pyrimidine derivatives have been shown to reduce levels of reactive oxygen species (ROS) in inflammatory models, confirming their antioxidant capabilities alongside their anti-inflammatory effects. nih.gov

In terms of analgesic effects, several novel pyrimidine derivatives have been synthesized and evaluated for their ability to reduce pain. nih.gov Specific compounds demonstrated significant analgesic effects in established experimental models. nih.gov While the exploration of these derivatives for antiparkinsonian activity is less documented in the available literature, the broad neuroactive potential of heterocyclic compounds suggests this could be a valuable area for future research.

| Therapeutic Effect | Compound Series | Key Finding |

|---|---|---|

| Analgesic | Pyrazolediazenylpyrimidine derivatives (C18a, C20, C21b, C22) | Showed the most significant analgesic effects among the synthesized series |

| Antioxidant | Pyrimidine derivatives L1 and L2 | Reduced free radical levels in an inflammatory model |

| Anti-hemolytic (related to anti-inflammatory/antioxidant) | Compounds 4b, 10c, 11a-c | Demonstrated strong anti-hemolytic and antioxidant effects |

Structure Activity Relationship Sar and Lead Optimization Studies

Systematic Elucidation of Structure-Activity Relationships

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of ethyl 2-aminopyrimidine-4-carboxylate, these studies have provided invaluable insights into the molecular interactions governing their therapeutic effects.

The biological potency of 2-aminopyrimidine (B69317) derivatives is highly sensitive to the nature and position of various substituents on the pyrimidine (B1678525) core and its associated functional groups. Research across different therapeutic targets has revealed several key trends.

For instance, in the development of β-glucuronidase inhibitors, the substitution at the C-4 position of the pyrimidine ring is critical. A study on 2-aminopyrimidine derivatives demonstrated that a piperazinyl substituent at the C-4 position resulted in the most potent inhibitory activity, with an IC50 value of 2.8 µM. nih.gov In contrast, the addition of a 4-phenylpiperazinyl group at the same position led to inactivity, suggesting that the hydrogen atom on the piperazinyl moiety may play a crucial role in the compound's inhibitory function. nih.gov Further investigation into substitutions on a phenyl ring attached to the pyrimidine core showed that increasing the alkyl chain length at the para-position enhanced inhibitory activity against β-glucuronidase. mdpi.com

In the context of kinase inhibition, specifically targeting EphA2 and GAK, substitutions on a phenyl ring attached to the 2-amino group have been explored. nih.gov Introduction of groups like isopropoxy, trifluoromethyl, or carboxymethyl at the 3-position of the phenyl ring resulted in a near-complete loss of binding activity, indicating strict spatial limitations within the kinase's binding pocket. nih.gov Conversely, di-substituted and tri-substituted phenyl derivatives showed improved potency and selectivity. nih.gov For example, a 2-fluoro-4-chloro-5-methoxyphenyl derivative demonstrated the highest stabilization of the target kinases. nih.gov

As inhibitors of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), modifications at three different positions of a pyrimidine-4-carboxamide (B1289416) core were investigated. nih.gov Conformational restriction of an N-methylphenethylamine group by replacing it with an (S)-3-phenylpiperidine increased inhibitory potency threefold. nih.gov Furthermore, exchanging a morpholine (B109124) substituent for an (S)-3-hydroxypyrrolidine not only increased activity tenfold but also reduced lipophilicity, resulting in a nanomolar potent inhibitor with drug-like properties. nih.gov

Studies on 2-amino-4,6-diarylpyrimidine-5-carbonitriles as A1 adenosine (B11128) receptor (A1AR) antagonists highlighted the importance of a cyano group at position 5, which increases the acidity of the exocyclic amino group, leading to stronger receptor binding. nih.gov The substituents at positions R2, R4, and R6 were found to control the selectivity profile. nih.gov

The following table summarizes the influence of various substituents on the biological potency of 2-aminopyrimidine derivatives against different targets.

| Target | Scaffold | Position of Substitution | Substituent | Effect on Potency |

| β-Glucuronidase | 2-Aminopyrimidine | C-4 | Piperazinyl | High Potency (IC50 = 2.8 µM) nih.gov |

| β-Glucuronidase | 2-Aminopyrimidine | C-4 | 4-Phenylpiperazinyl | Inactive nih.gov |

| β-Glucuronidase | 2-Aminopyrimidine | Phenyl ring at C-4, para-position | Ethyl, Butyl | Increased potency with longer alkyl chain mdpi.com |

| EphA2/GAK Kinase | 2-Aminopyrimidine | Phenyl ring at 2-amino, 3-position | Isopropoxy, Trifluoromethyl | Loss of binding activity nih.gov |

| EphA2/GAK Kinase | 2-Aminopyrimidine | Phenyl ring at 2-amino | 2,4,5-trisubstitution (F, Cl, OMe) | Improved potency and selectivity nih.gov |

| NAPE-PLD | Pyrimidine-4-carboxamide | R1 (amide) | (S)-3-phenylpiperidine | 3-fold increase in potency nih.gov |

| NAPE-PLD | Pyrimidine-4-carboxamide | R2 | (S)-3-hydroxypyrrolidine | 10-fold increase in potency nih.gov |

| A1 Adenosine Receptor | 2-Amino-diarylpyrimidine | C-5 | Cyano group | Enhances binding affinity nih.gov |

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For 2-aminopyrimidine derivatives, several essential pharmacophoric features have been identified through SAR and computational modeling studies.

Molecular docking studies of β-glucuronidase inhibitors revealed that the presence of hydrogen bond donor or acceptor functionalities is critical for potent activity. nih.gov Active compounds form noticeable hydrogen bonds and hydrophobic interactions with key residues in the enzyme's active site, such as Glu413 and Leu361. nih.gov The most potent inhibitor, compound 24, which features a piperazinyl substituent, establishes two crucial hydrogen bonds with residues Glu413 and Tyr468. nih.gov

In the case of A1 adenosine receptor antagonists, a key interaction is a double-hydrogen bond between the exocyclic amino group of the pyrimidine and the asparagine residue Asn6.55. nih.gov The acidity of this amino group, enhanced by an adjacent cyano group at position 5, reinforces this critical binding interaction. nih.gov

For dual BRD4/PLK1 inhibitors, the 2-aminopyrimidine moiety is involved in essential hydrophobic interactions within the binding pocket. nih.gov Specific hydrogen bond interactions with residues like Cys133 and Leu59 are also crucial for binding to PLK1. nih.gov These findings underscore the importance of the 2-aminopyrimidine core as a scaffold that correctly positions key functional groups for hydrogen bonding and hydrophobic interactions, which are fundamental to achieving high-affinity binding to their respective biological targets.

Rational Design and Optimization of Lead Compounds

Following the identification of a promising lead compound, the process of lead optimization involves iterative chemical modifications to enhance its desired properties. This rational design approach aims to improve potency, selectivity, and pharmacokinetic characteristics.

Structural modifications are a cornerstone of lead optimization, aiming to refine the interaction between a ligand and its target. Macrocyclization is one powerful strategy; for example, developing a 2-aminopyrimidine-based macrocyclic dual EphA2/GAK kinase inhibitor from a promiscuous starting point led to significant improvements in potency and selectivity. nih.gov

Further optimization can be achieved through fine-tuning substitutions. In the development of Chikungunya virus (CHIKV) inhibitors, an extensive lead optimization of a piperazinyl-pyrimidine compound was performed. nih.gov This involved synthesizing one hundred analogues to probe the effects of various scaffold changes, revealing key chemical features necessary for potent anti-CHIKV activity. nih.gov

Similarly, for A1AR antagonists, pharmacomodulation of the 4-aminopyrimidine (B60600) core successfully yielded selective ligands. nih.gov By strategically decorating positions 2, 5, and 6 of the pyrimidine ring, researchers could steer the compound's profile towards either A1AR or A2AAR selectivity. nih.gov Another study on pyrimidine-4-carboxamides demonstrated that conformational restriction—replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine—led to a threefold increase in potency. nih.gov This highlights how reducing the conformational flexibility of a molecule can lock it into a more bioactive conformation, enhancing its affinity for the target.

The table below illustrates how specific structural modifications have led to improved potency and selectivity in various 2-aminopyrimidine series.

| Lead Compound Type | Modification Strategy | Specific Change | Outcome |

| Kinase Inhibitor | Macrocyclization | Formation of a macrocyclic 2-aminopyrimidine | Improved potency and selectivity nih.gov |

| Kinase Inhibitor | Substitution Pattern | Introduction of a 2,4,5-trisubstituted phenyl group | Enhanced stabilization of target kinases nih.gov |

| Antiviral (CHIKV) | Scaffold Hopping / SAR | Synthesis of 100 analogues with varied scaffolds | Identification of key features for potent inhibition nih.gov |

| NAPE-PLD Inhibitor | Conformational Restriction | N-methylphenethylamine → (S)-3-phenylpiperidine | 3-fold increase in potency nih.gov |

| NAPE-PLD Inhibitor | Substituent Exchange | Morpholine → (S)-3-hydroxypyrrolidine | 10-fold increase in potency, reduced lipophilicity nih.gov |

A significant challenge in drug development is overcoming poor pharmacokinetic properties, such as low membrane permeability, rapid metabolism, or poor solubility. nih.gov Prodrug strategies involve the temporary derivatization of a functional group on the drug molecule to improve these characteristics. nih.govnih.gov For compounds based on the this compound scaffold, the primary amino group is a key handle for prodrug modification.

One common approach is N-acylation to form amides or carbamates. nih.gov While simple amides are often too stable for efficient cleavage in vivo, more sophisticated carbamate (B1207046) systems can be designed for enzymatic release. nih.gov Another strategy involves linking the amine to a promoiety via an N-alkyl group that is cleaved by metabolic processes. For example, the (5-methyl-2-oxo-1,3-dioxolyl)methyl promoiety is cleaved by esterases, triggering the release of the parent amine. nih.gov

The dihydropyridine-pyridinium salt system is a site-specific prodrug strategy designed for brain penetration. nih.gov This approach utilizes an oxidative pathway to localize the drug within the central nervous system before releasing the active amine. nih.gov

Amino acids can also be used as promoieties to leverage endogenous nutrient transporters that are often overexpressed in certain tissues. nih.gov Attaching an amino acid to the parent drug can enhance absorption and facilitate targeted delivery. The goal of any prodrug is to be chemically stable until it reaches its target, at which point it should efficiently convert to the active parent drug, with the released promoiety being non-toxic and rapidly excreted. nih.gov

Selectivity and Off-Target Activity Profiling

Selectivity is a critical attribute of a successful drug candidate, as it minimizes the potential for off-target effects. Profiling a compound against a wide range of biological targets is essential to understand its specificity.

In the optimization of 2-aminopyrimidine-based kinase inhibitors, selectivity was assessed using a panel of over 100 kinases. nih.gov The selectivity was quantified by comparing the thermal shifts induced by the compound on various kinases relative to the primary targets. nih.gov Structural modifications, such as the introduction of a 2,4,5-substituted phenyl ring, led to derivatives with improved on-target potency and significantly reduced off-target interactions. nih.gov

For a series of LSD1 inhibitors based on a 2-aminopyrimidine scaffold, the most promising compound, X43, was profiled for selectivity against other enzymes. nih.gov It showed remarkable selectivity, being over 100-fold more selective for LSD1 than for EGFR and over 50-fold more selective than for MAO-A/B. nih.gov

Another way to assess selectivity is by comparing a compound's activity in cancer cells versus normal, non-cancerous cells. This is often expressed as a selective index (SI). For novel 4-amino-thieno[2,3-d]pyrimidines, the SI was calculated by dividing the IC50 value in a normal cell line (e.g., MCF-10A) by the IC50 value in a tumor cell line (e.g., MCF-7). nih.gov High SI values indicate that the compound is preferentially toxic to cancer cells, which is a highly desirable characteristic for an anticancer agent. nih.govnih.gov

Applications in Medicinal Chemistry and Drug Discovery

Ethyl 2-aminopyrimidine-4-carboxylate as a Key Synthetic Intermediate

The utility of this compound as a versatile intermediate is well-established in synthetic organic and medicinal chemistry. The pyrimidine (B1678525) core is a crucial component of nucleic acids, rendering its derivatives an important class of compounds for pharmaceutical development. researchgate.net This scaffold allows for structural modifications that can lead to the creation of novel therapeutic agents, particularly in the realms of anti-inflammatory and antimicrobial research. chemimpex.com

Its role as a key building block is demonstrated in its use for synthesizing various pharmaceuticals and agrochemicals. For instance, the related compound, Ethyl 4-amino-2-mercaptopyrimidine-carboxylate, is a critical intermediate in producing molecules targeting metabolic disorders and infections, as well as in formulating fungicides and pesticides for crop protection. chemimpex.comchemdad.com The reactivity of the scaffold enables the creation of compounds with enhanced efficacy and specificity, opening avenues for innovative drug development. chemimpex.com Synthetic strategies often involve the condensation of appropriate starting materials like amino acids, aldehydes, and esters to build the pyrimidine structure. ontosight.ai

Development of Novel Therapeutic Agents

The 2-aminopyrimidine (B69317) framework, of which this compound is a key example, is integral to a wide range of compounds with demonstrated therapeutic potential. nih.gov These derivatives are known to exhibit anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. ontosight.ainih.gov

The pyrimidine moiety is a cornerstone in the chemotherapy of cancer. researchgate.net this compound and its analogues serve as precursors for compounds designed to inhibit key pathways in cancer cell proliferation.

One major area of focus is the development of kinase inhibitors. Kinases are crucial regulators of the cell cycle, and their inhibition is a proven strategy in cancer therapy. nih.gov Pyrimidine-fused heterocycles, derived from intermediates like this compound, are designed to mimic the adenine (B156593) ring of ATP, allowing them to bind to the hinge region of kinase active sites. rsc.org This has led to the development of inhibitors for targets like Aurora kinase (AURK) and Polo-like kinase (PLK). nih.gov

Research has yielded numerous pyrimidine derivatives with significant anti-proliferative activity. For example, novel ethyl pyrimidine-quinolinecarboxylate derivatives have been synthesized and identified as potent inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), an enzyme crucial for cancer cell metabolism. mdpi.com Several of these compounds exhibited strong inhibitory activity, with some showing IC50 values around 1 µM. mdpi.com

In another study, derivatives of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate were synthesized and tested against human leukemia cell lines. researchgate.net The results showed that specific substitutions on the pyrimidine core led to significant antitumor activity, with some compounds inducing apoptosis. researchgate.net

The table below summarizes the anti-proliferative activity of selected pyrimidine derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | Target/Mechanism | IC50 Value |

| Ethyl pyrimidine-quinolinecarboxylates | - | hLDHA Inhibition | ~1 µM to < 5 µM mdpi.com |

| Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives | K562 (Leukemia) | Cytotoxicity, Apoptosis Induction | 14.0 µM - 15.0 µM researchgate.net |

| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidines | MCF-7 (Breast Cancer) | Anti-proliferative | 13.42 µg/mL - 28.89 µg/mL mdpi.com |

| 2-Alkyl-4-amino-thieno[2,3-d]pyrimidines | MDA-MB-231 (Breast Cancer) | Anti-proliferative | 52.56 µg/mL - 62.86 µg/mL mdpi.com |

| 5-Arylethylidene-aminopyrimidine-2,4-diones | MDA-MB-231 (Breast Cancer) | BRD4/PLK1 Inhibition | 0.029 µM - 0.042 µM nih.gov |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The structural versatility of the 2-aminopyrimidine scaffold has been leveraged to develop agents against infectious diseases and inflammatory conditions. nih.gov Thienopyrimidines, which can be synthesized from aminothiophene-carboxylate precursors, are particularly noted for their anti-infective properties, including antibacterial, antifungal, antiparasitic, and antiviral activities. nih.gov The development of multi-target anti-infective drugs is a promising strategy to combat antimicrobial resistance, and pyrimidine-based structures are being explored for this purpose. nih.gov

In the context of inflammation, pyrimidine derivatives have been shown to inhibit key inflammatory mediators. nih.gov The mechanism of action for many of these compounds involves the suppression of cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins (B1171923) that mediate inflammation. nih.gov For example, the interaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with various reagents has led to the synthesis of thienopyrimidine derivatives, some of which exhibited significant anti-inflammatory activity in preclinical models. nih.gov

Derivatives of aminopyrimidines are also being investigated for their potential in treating neurological disorders. Research has focused on functionalizing the amino group of aminopyridine and related heterocyclic structures to create compounds that can restore nerve conduction after injury. nih.gov In one study, carbamate (B1207046) derivatives of 4-aminopyridine (B3432731) were shown to restore conduction in injured spinal cord tissue. nih.gov

Furthermore, specific pyrimidine derivatives have been evaluated in models of chronic traumatic encephalopathy. One such derivative was found to preserve mitochondrial function and cognitive abilities in animal models, suggesting a potential therapeutic application for neurodegenerative conditions by improving cerebral blood flow and reducing markers of brain injury. nih.gov

Broader Impact in Chemical Biology and Materials Science

Beyond its direct therapeutic applications, the chemical scaffold of this compound and its relatives contributes to broader scientific fields. In chemical biology, these compounds are used as tools to probe biological processes, such as in studies of enzyme inhibition and metabolic pathways. chemimpex.com

In materials science, related heterocyclic structures are being used to develop novel functional materials. For instance, a Schiff base derived from 2-aminothiazole-4-carboxylate, a similar heterocyclic building block, has been used to synthesize new conjugated polymers. researchgate.net These polymers are being developed for high-performance organic photodetectors (OPDs) and Fingerprint-on-Display (FoD) sensors, highlighting the utility of these chemical motifs in advanced electronics. researchgate.net

Conclusion and Future Research Directions

Summary of Current Research Advances

Research into Ethyl 2-aminopyrimidine-4-carboxylate and related structures has yielded significant insights into their synthesis and biological potential. As a class, pyrimidine (B1678525) derivatives are recognized for a wide array of biological functions, including anticancer, antimicrobial, and anti-inflammatory activities. researchgate.netgsconlinepress.com

Key advances in the field include:

Synthetic Versatility : A variety of synthetic methodologies have been developed to access derivatives of the this compound core. These often involve multi-step procedures, including solid-phase synthesis, which allows for the creation of diverse chemical libraries. researchgate.net For example, novel ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates have been successfully synthesized using such techniques. researchgate.net

Anticancer Applications : A primary focus of research has been the evaluation of these compounds as potential anticancer agents. Studies have demonstrated that specific derivatives, such as ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives, exhibit significant cytotoxicity against human leukemia cell lines. researchgate.netscirp.org The substitution pattern on the pyrimidine ring has been shown to be crucial for determining the antitumor activity. scirp.org

Enzyme Inhibition : The scaffold has proven to be a valuable starting point for developing inhibitors of key biological targets. Derivatives have been synthesized and evaluated as inhibitors for enzymes like STAT6 and lymphocyte-specific kinase (Lck), which are implicated in inflammatory and autoimmune disorders. nih.govnih.gov This highlights the potential of the core structure to be adapted for various therapeutic targets.

Structural Elucidation : Advanced spectroscopic methods have been instrumental in confirming the chemical structures of newly synthesized compounds, providing a solid foundation for understanding structure-activity relationships (SAR). researchgate.net

The current body of research underscores the therapeutic potential of the this compound scaffold, particularly in oncology and immunology.

Unexplored Avenues and Challenges in Synthesis and Application

Despite the progress, several challenges and unexplored areas remain, presenting opportunities for future investigation.

Challenges in Synthesis:

Yield and Purification : Some established synthetic protocols suffer from low yields and necessitate complex, laborious purification processes, which can hinder the generation of these compounds on a larger scale. ucla.edu

Green Chemistry : There is a persistent need to develop more environmentally benign synthetic routes. While progress has been made in applying green chemistry principles like microwave irradiation and solvent-free reactions to related pyrimidines, their application specifically to this compound synthesis is not yet widespread. researchgate.netnih.gov

Reaction Conditions : The synthesis of pyrimidine derivatives can be highly sensitive to reaction conditions, often leading to the formation of undesired byproducts and complicating the isolation of the target molecule. ucla.edu

Unexplored Applications: